molecular formula C12H14BrFO B1324688 4'-Bromo-2,2-dimethyl-2'-fluorobutyrophenone CAS No. 898765-84-9

4'-Bromo-2,2-dimethyl-2'-fluorobutyrophenone

Cat. No.: B1324688
CAS No.: 898765-84-9
M. Wt: 273.14 g/mol
InChI Key: HFKRLLMBHOXVMK-UHFFFAOYSA-N
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Description

4’-Bromo-2,2-dimethyl-2’-fluorobutyrophenone is an organic compound with the molecular formula C12H14BrFO. It is characterized by the presence of bromine, fluorine, and a butyrophenone backbone. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

The synthesis of 4’-Bromo-2,2-dimethyl-2’-fluorobutyrophenone typically involves the reaction of 4-bromo-2-fluorobenzene with 2,2-dimethylbutanone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .

Chemical Reactions Analysis

4’-Bromo-2,2-dimethyl-2’-fluorobutyrophenone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.

Common reagents used in these reactions include strong bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4’-Bromo-2,2-dimethyl-2’-fluorobutyrophenone is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 4’-Bromo-2,2-dimethyl-2’-fluorobutyrophenone involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to desired therapeutic or industrial effects .

Comparison with Similar Compounds

4’-Bromo-2,2-dimethyl-2’-fluorobutyrophenone can be compared with similar compounds such as:

The uniqueness of 4’-Bromo-2,2-dimethyl-2’-fluorobutyrophenone lies in its specific combination of functional groups, which confer distinct chemical and physical properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

1-(4-bromo-2-fluorophenyl)-2,2-dimethylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrFO/c1-4-12(2,3)11(15)9-6-5-8(13)7-10(9)14/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKRLLMBHOXVMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)C1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642450
Record name 1-(4-Bromo-2-fluorophenyl)-2,2-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898765-84-9
Record name 1-(4-Bromo-2-fluorophenyl)-2,2-dimethyl-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898765-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromo-2-fluorophenyl)-2,2-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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